molecular formula C25H24F3N5S B1667042 Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine

Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine

Cat. No.: B1667042
M. Wt: 483.6 g/mol
InChI Key: HDEGHWQWPSXKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMG-7905 is a synthetic organic compound known for its role as a modulator of transient receptor potential vanilloid type 1 (TRPV1). This compound has been studied for its ability to induce hypothermia in vivo .

Preparation Methods

The synthesis of AMG-7905 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

AMG-7905 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AMG-7905 has several scientific research applications:

    Chemistry: It is used as a model compound to study the modulation of transient receptor potential vanilloid type 1.

    Biology: Researchers use AMG-7905 to investigate the physiological effects of transient receptor potential vanilloid type 1 modulation, including its role in thermoregulation.

    Medicine: AMG-7905 is studied for its potential therapeutic applications, particularly in conditions where modulation of transient receptor potential vanilloid type 1 is beneficial.

    Industry: The compound is used in the development of new drugs and therapeutic agents

Mechanism of Action

AMG-7905 exerts its effects by modulating the activity of transient receptor potential vanilloid type 1. This modulation affects the ion flow through the receptor, leading to changes in cellular activity. The molecular targets include the transient receptor potential vanilloid type 1 channels, and the pathways involved are related to calcium ion signaling .

Comparison with Similar Compounds

AMG-7905 is unique in its specific modulation of transient receptor potential vanilloid type 1. Similar compounds include:

    Capsaicin: A natural compound known for its ability to activate transient receptor potential vanilloid type 1.

    Resiniferatoxin: A potent activator of transient receptor potential vanilloid type 1.

    AMG-517: Another synthetic compound that modulates transient receptor potential vanilloid type 1.

Compared to these compounds, AMG-7905 is noted for its specific hypothermia-inducing action .

Properties

Molecular Formula

C25H24F3N5S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[6-[2-(cyclohexylmethylamino)-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C25H24F3N5S/c26-25(27,28)17-6-8-19(21(10-17)29-13-16-4-2-1-3-5-16)22-12-24(31-14-30-22)33-18-7-9-20-23(11-18)34-15-32-20/h6-12,14-16,29H,1-5,13H2,(H,30,31,33)

InChI Key

HDEGHWQWPSXKSF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5

Canonical SMILES

C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMG7905;  AMG-7905;  AMG 7905; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 5-mL, round-bottomed flask was added [6-(2-amino-4-trifluoromethylphenyl)pyrimidin-4-yl]benzothiazol-6-ylamine (0.060 g, 0.15 mmol), 1,2-dichloroethane (1 mL), acetic acid (0.018 mL, 0.31 mmol) and cyclohexanecarboxaldehyde (0.055 mL, 0.45 mmol, Aldrich). Sodium triacetoxy-borohydride (0.083 g, 0.39 mmol, Aldrich) was added to the mixture with stirring at 0° C. and the mixture was stirring for 17 h at room temperature. The reaction mixture was diluted with EtOAc (3 mL) and quenched with H2O (3 mL) and satd NaHCO3 (7 mL). The phases were separated and the aqueous phase was extracted with EtOAc (3×3 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo onto silica gel. Purification by silica gel chromatography with gradient from 20% to 50% solution of EtOAc in hexane afforded the title compound as a yellow solid. MS (ESI, pos. ion.) m/z: 484 (M+1).
Name
[6-(2-amino-4-trifluoromethylphenyl)pyrimidin-4-yl]benzothiazol-6-ylamine
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.018 mL
Type
reactant
Reaction Step One
Quantity
0.055 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.083 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine
Reactant of Route 2
Reactant of Route 2
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine
Reactant of Route 3
Reactant of Route 3
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine
Reactant of Route 4
Reactant of Route 4
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine
Reactant of Route 5
Reactant of Route 5
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine
Reactant of Route 6
Reactant of Route 6
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.